4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-2-22-10-11-23(18(25)17(22)24)19(26)21-14-20(27,15-6-4-3-5-7-15)16-8-12-28-13-9-16/h3-7,16,27H,2,8-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIXKWZUXAXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-ethyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2,3-dioxopiperazine-1-carboxamide is a complex organic compound belonging to the piperazine derivatives class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structure of this compound suggests that it may interact with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a piperazine ring with a carboxamide group and an oxan ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄ |
| Molecular Weight | 345.39 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes and receptors. Similar compounds have shown efficacy in modulating neurotransmitter systems, particularly those involving dopamine and norepinephrine transporters. The mechanism likely involves:
- Binding Affinity : The compound may bind to various receptors or enzymes, influencing their activity.
- Inhibition of Transporters : Research indicates that related compounds exhibit high affinity for dopamine transporters (DAT) and norepinephrine transporters (NET), suggesting potential applications in treating neurological disorders .
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit significant activity against various biological targets:
- Dopamine Transporter (DAT) : High affinity observed in several studies, indicating potential for treating conditions like depression and ADHD.
- Norepinephrine Transporter (NET) : Moderate to high affinity suggests possible applications in mood regulation and anxiety disorders.
Case Studies
A study evaluated the effects of piperazine derivatives on neurotransmitter uptake. The results indicated that certain structural modifications could enhance binding affinity to DAT and NET, which is crucial for developing effective therapeutic agents .
Toxicity and Safety Profile
Toxicity assessments are essential for evaluating the safety of new compounds. Preliminary studies indicate that derivatives of this compound have low toxicity levels compared to established drugs like levamisole, making them promising candidates for further development .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Structural Comparison
*Estimated based on structural formula.
Table 2: Bioactivity and Toxicity Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
